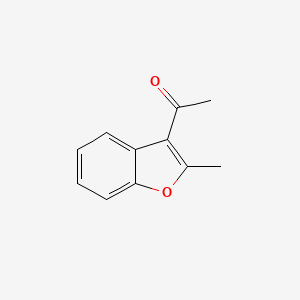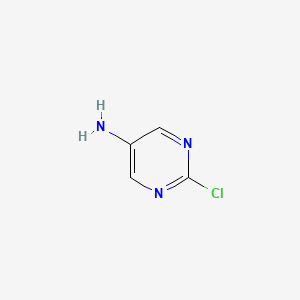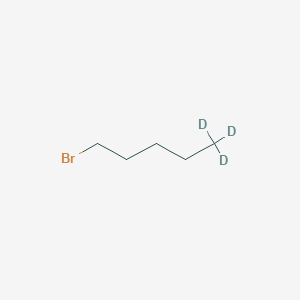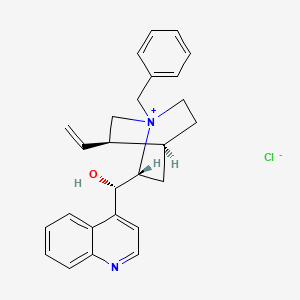
6-Brom-2H-1,3-Benzodioxol-5-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2H-1,3-benzodioxol-5-amine is a chemical compound that is part of a broader class of compounds known for their aromatic amine derivatives and potential biological activities. The compound's structure includes a benzodioxole moiety, which is a fused ring system consisting of a benzene ring and a 1,3-dioxole ring, and an amine group attached to the benzene ring, which is further substituted with a bromine atom .
Synthesis Analysis
The synthesis of compounds related to 6-Bromo-2H-1,3-benzodioxol-5-amine often involves the protection of the amino group to prevent unwanted side reactions. For instance, the synthesis of benzylic brominated products from primary aromatic amine derivatives can be achieved by protecting the amino group as a succinimide moiety and using molecular bromine . Similarly, the synthesis of related compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves multiple steps, including nucleophilic substitution and bromination . These methods highlight the importance of protecting groups and controlled reactivity in the synthesis of brominated aromatic amines.
Molecular Structure Analysis
The molecular structure of compounds similar to 6-Bromo-2H-1,3-benzodioxol-5-amine can be confirmed through various spectral techniques and, in some cases, single crystal X-ray diffraction analysis. For example, the crystal structure of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was determined, revealing intermolecular interactions responsible for the stability of the crystal structure . Such analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and the potential implications for reactivity and biological activity.
Chemical Reactions Analysis
The reactivity of brominated aromatic amines can vary depending on the substituents and reaction conditions. For instance, 6-Bromo-2-methyl-3,1-benzoxazin-4-one exhibits chemoselectivity towards amines, Schiff bases, and azines, undergoing cleavage and nucleophilic attack reactions . Additionally, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under catalysis demonstrates the potential for brominated aromatic amines to participate in the formation of heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-2H-1,3-benzodioxol-5-amine and related compounds are influenced by their molecular structure. For example, the presence of bromine can affect the compound's density, as seen in the crystal structure analysis of 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one, which has a calculated density of 1.677 g/cm3 . The hydrogen bonding patterns observed in crystal structures can also provide insights into the solubility and stability of these compounds .
Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
Eine Reihe neuartiger Indazol-Derivate wurde synthetisiert und auf ihre Antikrebsaktivität untersucht . Es wurde festgestellt, dass die synthetisierten Verbindungen die Lebensfähigkeit von drei menschlichen Krebszelllinien, HEP3BPN 11 (Leber), MDA 453 (Brust) und HL 60 (Leukämie), hemmen, was mit dem 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium-bromid (MTT)-Reduktionsassay bewertet wurde .
Antiangiogenes Mittel
Die gleiche Reihe von Verbindungen wurde auch getestet, um ihr Potenzial zur Hemmung der proangiogenen Zytokine zu bewerten, die mit der Tumorentwicklung verbunden sind . Es wurde festgestellt, dass einige Verbindungen potente Antiangiogenesmittel gegen TNFα, VEGF und EGF sind .
Antioxidans
Alle Verbindungen wurden auf ihre antioxidativen Aktivitäten mit 2,2-Diphenyl-1-picrylhydrazin (DPPH), Hydroxyl (OH) und Superoxidradikal (SOR)-Fängeaktivität untersucht . Einige Verbindungen haben signifikante OH-Radikal-Fängeaktivitäten, DPPH-Radikal-Fängeaktivität und SOR-Fängeaktivität gezeigt .
Antiproliferatives Mittel
Eine Reihe von 1-Benzo[1,3]dioxol-5-yl-indolen mit 3-N-fusionierten Heteroaryl-Einheiten wurde entwickelt, synthetisiert und auf ihre Antikrebsaktivität gegen Prostata (LNCaP), Pankreas (MIA PaCa-2) und akute lymphoblastische Leukämie (CCRF-CEM)-Krebszelllinien untersucht . Einige Verbindungen verursachten einen Zellzyklusarrest in der S-Phase und induzierten Apoptose in CCRF-CEM-Krebszellen .
Baustein für Renin-Inhibitoren
6-Brom-2H-1,3-Benzodioxol-5-amin wurde als Baustein bei der Konstruktion von Pyrimidinyl-substituierten Benzoxazinonen verwendet, die niedermolekulare Renin-Inhibitoren sind .
Wirkmechanismus
Target of Action
It’s used as a reactant in the preparation of benzoxazoles , suggesting it may interact with enzymes or receptors involved in these pathways.
Mode of Action
It’s known to be used in the synthesis of benzoxazoles , implying it may undergo transformations or interactions with other molecules to exert its effects.
Biochemical Pathways
Its role in the synthesis of benzoxazoles suggests it may influence pathways involving these compounds .
Result of Action
As a reactant in the preparation of benzoxazoles , it may contribute to the properties and effects of these compounds.
Zukünftige Richtungen
The compound has been recognized as a potential therapeutic target for diabetes and cancer . It has been used in the synthesis of benzoxazoles and indoles, which have shown anticancer activity . These findings suggest potential future directions for the use of 6-Bromo-2H-1,3-benzodioxol-5-amine in drug development.
Biochemische Analyse
Biochemical Properties
6-Bromo-2H-1,3-benzodioxol-5-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating various chemical transformations. For instance, it is used as a reactant in the preparation of benzoxazoles, which are important in medicinal chemistry . The nature of these interactions often involves the formation of covalent bonds with target molecules, leading to the desired chemical modifications.
Cellular Effects
6-Bromo-2H-1,3-benzodioxol-5-amine influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, thereby altering cellular functions. For example, it may inhibit or activate certain signaling pathways, leading to changes in gene expression and metabolic activities .
Molecular Mechanism
The molecular mechanism of 6-Bromo-2H-1,3-benzodioxol-5-amine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound may bind to the active sites of enzymes, preventing their normal function, or it may enhance the activity of certain proteins by stabilizing their active conformations. Additionally, 6-Bromo-2H-1,3-benzodioxol-5-amine can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2H-1,3-benzodioxol-5-amine can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have shown that the compound can have sustained effects on cellular processes, although the exact nature of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 6-Bromo-2H-1,3-benzodioxol-5-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
6-Bromo-2H-1,3-benzodioxol-5-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of intermediate products that participate in further biochemical reactions. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 6-Bromo-2H-1,3-benzodioxol-5-amine is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical applications .
Eigenschaften
IUPAC Name |
6-bromo-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAWWMUJPLZBMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



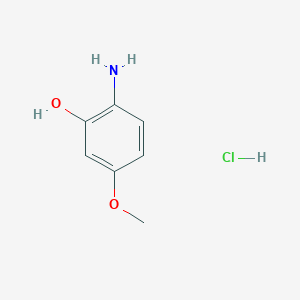

![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine](/img/structure/B1280945.png)

